

An In-depth Technical Guide to the Structure of 1-Hydroxybenzotriazole Monohydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Hydroxybenzotriazole hydrate*

Cat. No.: *B1351183*

[Get Quote](#)

For: Researchers, scientists, and drug development professionals

Introduction

1-Hydroxybenzotriazole (HOBT) is an organic compound widely employed as a critical additive in organic synthesis, particularly in the formation of amide bonds for peptide and pharmaceutical manufacturing.^{[1][2]} While highly effective, the anhydrous form of HOBT is explosive and poses significant handling risks.^[3] To mitigate this hazard, it is commercially supplied as 1-Hydroxybenzotriazole monohydrate ($\text{HOBT} \cdot \text{H}_2\text{O}$), a more stable, hydrated crystalline powder.^{[3][4]}

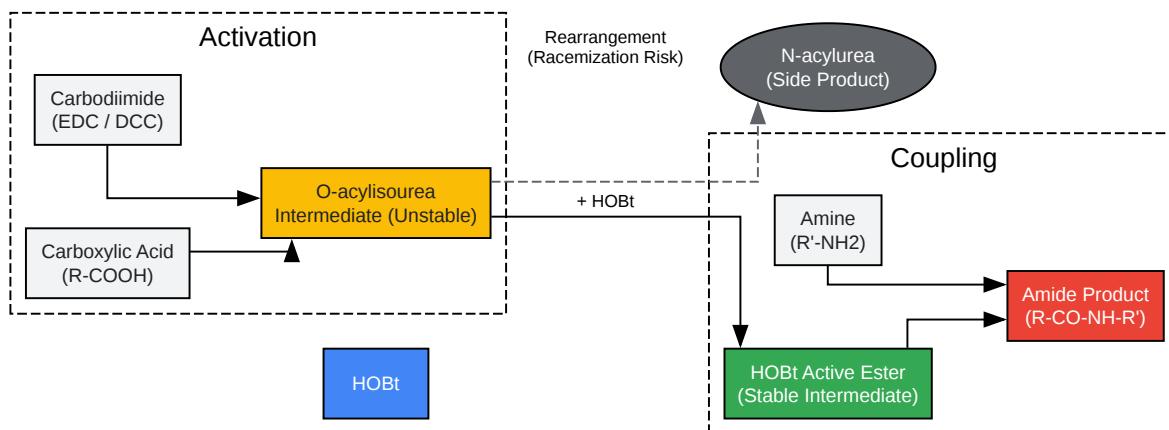
This guide provides a comprehensive technical overview of the structure, properties, and analysis of HOBT monohydrate. It details the compound's role in enhancing reaction efficiency, outlines the experimental protocols for its quality control, and presents its synthetic origins. The monohydrate form is favored for its improved safety profile and handling characteristics while retaining the essential chemical activity of the anhydrous compound.^[5]

Molecular Structure and Physicochemical Properties

1-Hydroxybenzotriazole is a derivative of benzotriazole.^[3] The monohydrate consists of the HOBT molecule co-crystallized with one molecule of water. This incorporation of water

significantly stabilizes the compound.[6] The key physicochemical properties of both the anhydrous and monohydrate forms are summarized below for comparison.

Property	1-Hydroxybenzotriazole (Anhydrous)	1-Hydroxybenzotriazole Monohydrate
Appearance	White crystalline powder[4]	White to off-white crystalline powder[5][7]
Molecular Formula	C ₆ H ₅ N ₃ O[3][8]	C ₆ H ₅ N ₃ O · H ₂ O or C ₆ H ₇ N ₃ O ₂ [7][9]
Molecular Weight	135.12 g/mol [10]	~153.14 g/mol [9][11]
Melting Point	156-159 °C (decomposes)[3]	155-158 °C[12][13]
Water Content	Max 0.5%[14]	Typically 11-16%[6][15]
Solubility	Soluble in DMSO, Methanol[10]	Soluble in DMF, Methanol; Slightly soluble in water[12]
CAS Number	2592-95-2[8]	123333-53-9[5][7]


Mechanism of Action in Peptide Synthesis

The primary application of HOBt is as a coupling additive in peptide synthesis, where it acts to both accelerate amide bond formation and suppress the racemization of chiral amino acids.[1][13] It is most effective when used in conjunction with a carbodiimide dehydrating agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The mechanism proceeds via the following pathway:

- The carboxylic acid group of an N-protected amino acid is activated by the carbodiimide, forming a highly reactive but unstable O-acylisourea intermediate.
- This intermediate is prone to racemization and can undergo intramolecular rearrangement to form a stable N-acylurea byproduct.

- HOBr rapidly intercepts the O-acylisourea intermediate, forming a more stable and less reactive HOBr-active ester.[1]
- This active ester then undergoes a clean and efficient nucleophilic attack by the amino group of a second amino acid or amine, forming the desired amide bond with minimal racemization and side-product formation.[1][4]

[Click to download full resolution via product page](#)

Caption: Mechanism of HOBr-mediated amide bond formation.

Experimental Protocols for Analysis and Quality Control

Ensuring the purity and structural integrity of HOBr monohydrate is critical for its performance in synthesis.[2][6] Several analytical techniques are routinely employed for quality control.

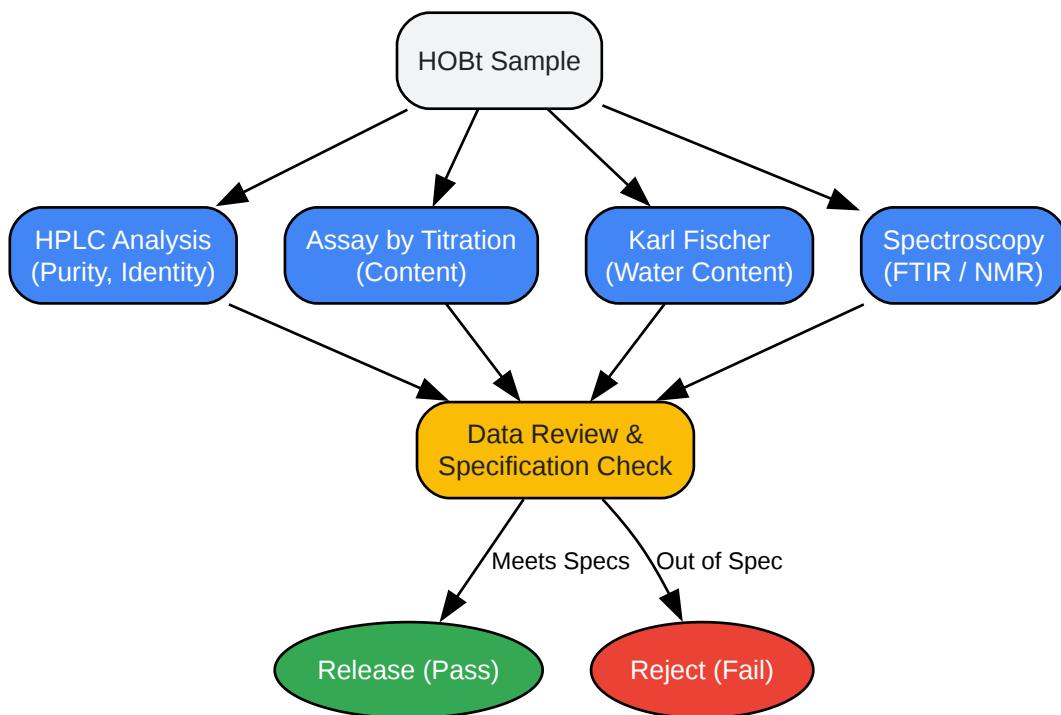
High-Performance Liquid Chromatography (HPLC)

- Purpose: To determine the purity of HOBr and identify any organic impurities, such as residual starting materials or degradation products.[6] High purity, often specified as $\geq 99.0\%$, is required to prevent side reactions.[2]

- Methodology:
 - Standard Preparation: Accurately weigh a reference standard of HOBt monohydrate and dissolve it in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a known concentration.
 - Sample Preparation: Prepare the test sample in the same manner and at the same concentration as the standard.
 - Chromatography: Inject equal volumes of the standard and sample solutions into a reverse-phase HPLC system equipped with a C18 column and a UV detector.
 - Analysis: Purity is calculated based on the area percentage of the principal peak in the sample chromatogram. Identity is confirmed if the retention time of the sample's main peak matches that of the reference standard.

Titration

- Purpose: To perform an assay of the HOBt content.
- Methodology:
 - Accurately weigh a sample of HOBt monohydrate and dissolve it in a suitable solvent.
 - Titrate the solution with a standardized solution of a strong base, such as sodium hydroxide (NaOH), using a potentiometric endpoint or a suitable colorimetric indicator.
 - The percentage of HOBt is calculated from the volume of titrant required to reach the equivalence point.


Karl Fischer Titration

- Purpose: To accurately determine the water content, a critical parameter for the monohydrate.
- Methodology:

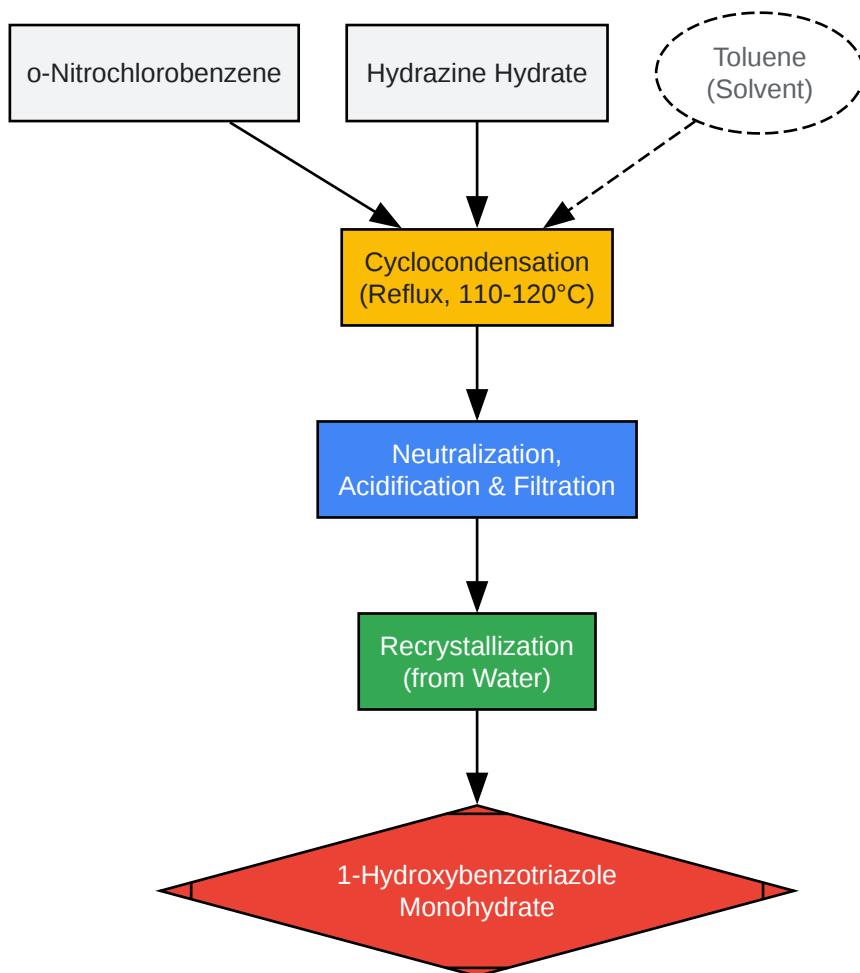
- A sample of HOBt monohydrate is introduced into the titration cell of a Karl Fischer apparatus containing a specialized reagent.
- The reagent reacts stoichiometrically with water. The endpoint is detected electrochemically.
- The water content is calculated based on the amount of reagent consumed. The typical range for the monohydrate is between 11% and 14%.[\[6\]](#)

Spectroscopic Analysis

- Purpose: To confirm the chemical structure and identity of the compound.
- Methods:
 - Fourier-Transform Infrared Spectroscopy (FTIR): The sample (often prepared as a KBr pellet) is analyzed to obtain an infrared spectrum.[\[11\]](#) The spectrum should show characteristic absorption bands for the O-H (hydroxyl and water), N-H/C-H (aromatic), and C=N/C=C functional groups present in the molecule.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are used to confirm the molecular structure by showing the chemical shifts and coupling patterns of the hydrogen and carbon atoms, respectively.[\[11\]](#)[\[16\]](#)
 - Mass Spectrometry (MS): Provides information on the mass-to-charge ratio of the molecule, confirming its molecular weight.[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: A typical quality control workflow for HOBr monohydrate.


Synthesis Overview

The industrial synthesis of 1-Hydroxybenzotriazole typically starts from o-nitrochlorobenzene and hydrazine hydrate.^{[1][17]} The process involves a cyclocondensation reaction where the benzotriazole ring is formed.

A general synthetic procedure is as follows:

- o-Nitrochlorobenzene is dissolved in a solvent such as toluene.
- Hydrazine hydrate is added, and the mixture is heated to reflux (110-120 °C).^[17] During this step, a nitro-to-amine reduction followed by intramolecular cyclization occurs, forming the triazole ring.^[1] Water generated during the reaction is removed.
- After the reaction is complete, the mixture is neutralized and then acidified, causing the HOBr product to precipitate.

- The crude solid is collected by filtration and purified by recrystallization from water to yield the final HOBt monohydrate product as a white powder.[17][18]

[Click to download full resolution via product page](#)

Caption: Simplified synthesis pathway of HOBt monohydrate.

Conclusion

1-Hydroxybenzotriazole monohydrate is a structurally simple yet functionally indispensable reagent in modern organic and medicinal chemistry. Its value lies in the efficient mediation of amide bond formation while preserving stereochemical integrity—a critical requirement in peptide and pharmaceutical synthesis. The monohydrate form provides a safe and stable alternative to its hazardous anhydrous counterpart without compromising chemical efficacy. A thorough understanding of its structure, properties, and the analytical methods used for its

quality control is essential for researchers and developers to ensure reproducible and high-quality results in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Hydroxybenzotriazole Hydrate (HOBT)|Peptide Coupling Reagent [benchchem.com]
- 2. nbinno.com [nbino.com]
- 3. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
- 4. 1-Hydroxybenzotriazole | 2592-95-2 [chemicalbook.com]
- 5. globechemie.com [globechemie.com]
- 6. nbinno.com [nbino.com]
- 7. 1-HYDROXYBENZOTRIAZOLE (MONOHYDRATE) | 123333-53-9 | MSDS and Specifications of 1-HYDROXYBENZOTRIAZOLE (MONOHYDRATE) [molychem.net]
- 8. 1H-Benzotriazole, 1-hydroxy- [webbook.nist.gov]
- 9. GSRS [precision.fda.gov]
- 10. 1-Hydroxybenzotriazole | C6H5N3O | CID 75771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Hydroxybenzotriazole hydrate | C6H7N3O2 | CID 2796029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-Hydroxybenzotriazole wetted with not less than 20 wt. water, 97 123333-53-9 [sigmaaldrich.com]
- 13. 1-Hydroxybenzotriazole hydrate | 123333-53-9 [chemicalbook.com]
- 14. 2592-95-2 CAS | 1-HYDROXYBENZOTRIAZOLE ANHYDROUS | Laboratory Chemicals | Article No. 04115 [lobachemie.com]
- 15. 1-Hydroxybenzotriazole | 80029-43-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. 1-Hydroxybenzotriazole hydrate(123333-53-9) 1H NMR spectrum [chemicalbook.com]

- 17. CN103450103A - Synthesis process of 1-hydroxybenzotriazole - Google Patents
[patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure of 1-Hydroxybenzotriazole Monohydrate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1351183#understanding-the-structure-of-1-hydroxybenzotriazole-monohydrate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com